![molecular formula C13H20O2 B12564598 [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde CAS No. 183604-43-5](/img/structure/B12564598.png)
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is an organic compound with a complex structure that includes a cyclohexyl group and an oxocyclopentyl group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions of the cyclohexyl or oxocyclopentyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can be used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Wissenschaftliche Forschungsanwendungen
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and oxocyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylacetaldehyde: Lacks the oxocyclopentyl group, making it less complex.
2-Oxocyclopentylacetaldehyde: Lacks the cyclohexyl group, resulting in different chemical properties.
Uniqueness
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is unique due to the presence of both cyclohexyl and oxocyclopentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183604-43-5 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-[(1R,3R)-3-cyclohexyl-2-oxocyclopentyl]acetaldehyde |
InChI |
InChI=1S/C13H20O2/c14-9-8-11-6-7-12(13(11)15)10-4-2-1-3-5-10/h9-12H,1-8H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
NYHJZEXASUQGCG-VXGBXAGGSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@H]2CC[C@@H](C2=O)CC=O |
Kanonische SMILES |
C1CCC(CC1)C2CCC(C2=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
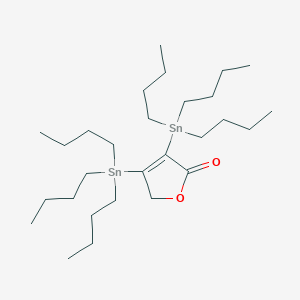

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
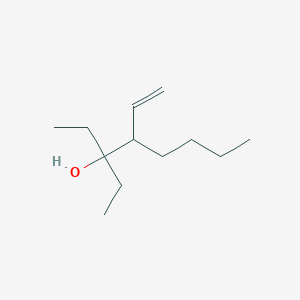
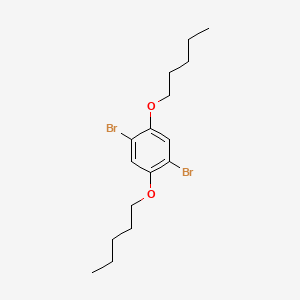

![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
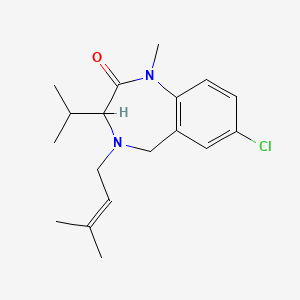
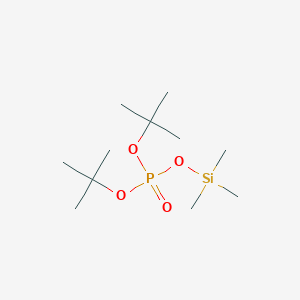
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
